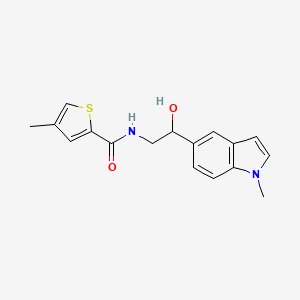

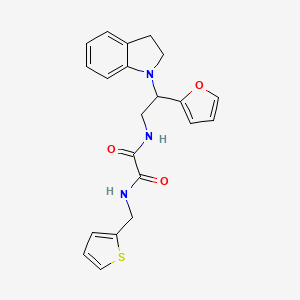

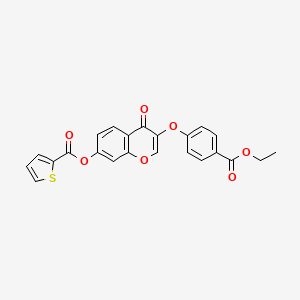

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methylthiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methylthiophene-2-carboxamide, commonly known as MIPT, is a synthetic compound that belongs to the family of tryptamines. It has been widely studied for its potential use in scientific research due to its unique chemical properties and potential applications in various fields.

Applications De Recherche Scientifique

Radiosensitization and Cytotoxicity

- Radiotherapy Enhancement : Research by Threadgill et al. (1991) on a series of nitrothiophene-5-carboxamides, which share a structural resemblance to the compound , indicated potential for radiosensitization in hypoxic mammalian cells, making them more susceptible to radiotherapy. However, systemic toxicity at higher doses was a limiting factor (Threadgill et al., 1991).

Electrochemical Applications

- Biosensor Development : Dong et al. (2016) explored the use of chiral poly(3,4-ethylenedioxythiophene) derivatives for biosensing, specifically for ascorbic acid determination. This research highlights the potential of similar compounds in developing sensitive and selective biosensors (Dong et al., 2016).

- Enhanced Electrochromic Performance : Hu et al. (2014) synthesized amino acid-functionalized poly(3,4-ethylenedioxythiophene) derivatives with improved electrochromic properties. This application is significant in the development of advanced optical displays and devices (Hu et al., 2014).

Photodetection and Material Science

- Polymer Photodetectors : Zhang et al. (2015) demonstrated the use of modified 3,4-ethylenedioxythiophene in enhancing the detectivity of polymer photodetectors. This research indicates potential applications in improving the efficiency of photodetection technologies (Zhang et al., 2015).

Antimicrobial and Antifungal Properties

- Antibacterial and Antifungal Activities : A study by Altundas et al. (2010) on cycloalkylthiophene-Schiff bases and their metal complexes showed promising results against various pathogenic strains, indicating potential applications in antimicrobial treatments (Altundas et al., 2010).

Corrosion Resistance

- Industrial Material Coatings : Gopi et al. (2015) developed poly(3,4-ethylenedioxythiophene-co-indole-5-carboxylic acid) co-polymer coatings for enhancing corrosion resistance of stainless steel in acidic environments. This application is crucial for industrial materials facing corrosive conditions (Gopi et al., 2015).

Chiral Recognition and Analysis

- Chiral Molecular Recognition : Research by Dong et al. (2016) on D-/L-methionine grafted PEDOTs demonstrated their application in recognizing enantiomers of 3,4-dihydroxyphenylalanine, highlighting their potential in chiral assays and biochemical applications (Dong et al., 2016).

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-11-7-16(22-10-11)17(21)18-9-15(20)13-3-4-14-12(8-13)5-6-19(14)2/h3-8,10,15,20H,9H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHNFWNMHQOTAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methylthiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2734113.png)

![Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2734125.png)

![2-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2734130.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2734133.png)